N-Benzylmedetomidine is a synthetic compound derived from medetomidine, which is primarily used as an anesthetic and sedative in veterinary medicine. This compound is notable for its selective agonistic activity on alpha-2 adrenergic receptors, which plays a crucial role in its pharmacological effects. N-Benzylmedetomidine is classified under the category of sedatives and analgesics, particularly within the group of imidazoline derivatives.
N-Benzylmedetomidine is synthesized from medetomidine, a drug that has been widely used in veterinary practices for sedation and analgesia. The modification involves the addition of a benzyl group to the nitrogen atom of the medetomidine structure, enhancing its receptor affinity and selectivity.
The synthesis of N-Benzylmedetomidine typically involves several chemical reactions that modify the core structure of medetomidine. The primary method includes:
N-Benzylmedetomidine has a complex molecular structure characterized by its imidazoline ring and a benzyl substituent.
The compound features:
N-Benzylmedetomidine undergoes various chemical reactions, primarily involving:
The binding affinity and efficacy can be evaluated using radiolabeled ligands in receptor binding assays, which measure the displacement of known ligands by N-Benzylmedetomidine.
N-Benzylmedetomidine acts primarily as an agonist at alpha-2 adrenergic receptors located in the central nervous system. This action leads to:
Studies indicate that N-Benzylmedetomidine exhibits higher selectivity for alpha-2 over alpha-1 adrenergic receptors, contributing to its favorable safety profile in clinical applications.
N-Benzylmedetomidine is primarily utilized in veterinary medicine for:
Additionally, ongoing research explores its potential applications in human medicine, particularly in areas requiring sedation and analgesia without significant cardiovascular side effects.
N-Benzylmedetomidine is a synthetically modified imidazole derivative with the molecular formula C₂₀H₂₂N₂ and a molecular weight of 290.40 g/mol [2] [4] [7]. Its core structure consists of three key components:
The compound's structural identity is unambiguously defined by spectroscopic and chromatographic data, with high-performance liquid chromatography (HPLC) analyses confirming purity exceeding >95% [7]. Regulatory documents, including the United States Pharmacopeia (USP), recognize it as a well-characterized impurity in medetomidine synthesis [2] [5].
Table 1: Structural Identifiers of N-Benzylmedetomidine
Identifier Type | Value |
---|---|
Molecular Formula | C₂₀H₂₂N₂ |
Molecular Weight | 290.40 g/mol |
SMILES | CC(C₁=CC=CC(C)=C₁C)C₂=CN=CN₂CC₃=CC=CC=C₃ |
InChI | InChI=1S/C₂₀H₂₂N₂/c1-15-8-7-11-19(16(15)2)17(3)20-12-21-14-22(20)13-18-9-5-4-6-10-18/h4-12,14,17H,13H2,1-3H3 |
Following IUPAC rules, the systematic name for N-Benzylmedetomidine is 1-Benzyl-5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole [2] [4] [5]. This name is constructed hierarchically:
The "N-Benzyl" prefix in the common name explicitly denotes benzylation at the imidazole nitrogen, distinguishing it from carbon-substituted analogs. The USP designates this name for pharmaceutical quality control, reflecting its acceptance in regulatory contexts [2]. Synonyms include 1-Benzyl-5-[1-(2,3-dimethylphenyl)ethyl]imidazole and N-Benzylmedetomidine USP [5] [7].
Unlike medetomidine (a racemic mixture) or dexmedetomidine (a single enantiomer), N-Benzylmedetomidine lacks chiral centers [4] [9]. The ethyl linker between the imidazole and the 2,3-dimethylphenyl group (C₁₇ in Fig. 1) is part of an sp³-sp² system that permits free rotation but does not generate stereoisomers. Consequently, it exists as a single stereoisomer.
However, isomeric variations are possible:
The absence of chirality simplifies its analytical profiling compared to medetomidine, which requires enantioselective methods for purity assessment [9].
N-Benzylmedetomidine is structurally related to medetomidine (C₁₃H₁₆N₂) and dexmedetomidine (C₁₃H₁₆N₂) but differs in two key aspects:
Table 2: Structural and Functional Comparison with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Primary Role |
---|---|---|---|---|
N-Benzylmedetomidine | C₂₀H₂₂N₂ | 290.40 | N1-Benzylated imidazole | Synthetic impurity/reference standard |
Medetomidine (racemate) | C₁₃H₁₆N₂ | 200.28 | Unsubstituted imidazole, chiral center | α₂-adrenoceptor agonist |
Dexmedetomidine (S-enantiomer) | C₁₃H₁₆N₂ | 200.28 | Unsubstituted imidazole, chiral center | Selective α₂-agonist |
Dexmedetomidine USP Related Compound C (N-Ethylmedetomidine) | C₁₅H₂₀N₂ | 228.33 | N1-Ethylated imidazole | Process-related impurity |
Pharmacologically, N-Benzylmedetomidine serves as a functional analog rather than a bioactive derivative. The benzyl group sterically hinders the nitrogen atom, disrupting its ability to interact with α₂-adrenergic receptors—the primary target of medetomidine and dexmedetomidine [4] [9]. This explains its classification as a process-related impurity rather than an active pharmaceutical ingredient. Its primary utility lies in analytical chemistry as a chromatographic reference standard for monitoring medetomidine synthesis quality [2] [5] [7].
CAS No.: 112484-85-2
CAS No.: 10606-14-1